Technical Guide: 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8)
Technical Guide: 4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8)
Executive Summary: The "Dual-Handle" Scaffold
4-Bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8) is a specialized trisubstituted arene intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and dual angiotensin/endothelin receptor antagonists.
Its value lies in its orthogonal reactivity profile :
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The Aryl Bromide (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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The Benzaldehyde (C1): A versatile electrophile for reductive amination, Wittig olefination, or oxidation.
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The Methoxymethyl Ether (C3): A robust "masked" hydroxymethyl group that provides steric bulk and polarity modulation without interfering with standard coupling conditions.
This guide details the physicochemical properties, synthesis pathways, and handling protocols required to utilize this scaffold effectively in drug discovery workflows.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 254744-18-8 |
| IUPAC Name | 4-bromo-3-(methoxymethyl)benzaldehyde |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| SMILES | COCC1=C(C=CC(=C1)C=O)Br |
| Appearance | Pale yellow to off-white solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under standard conditions; sensitive to strong oxidizers and light |
Synthesis Pathways[7]
The synthesis of CAS 254744-18-8 typically proceeds via the functionalization of 4-bromo-3-methylbenzaldehyde . The challenge lies in selectively functionalizing the benzylic position without over-oxidizing the aldehyde.
Primary Industrial Route: Radical Bromination & Methanolysis
This route is preferred for scalability. It utilizes N-bromosuccinimide (NBS) to install a leaving group at the benzylic position, followed by nucleophilic substitution.
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Protection (Optional but Recommended): The aldehyde is often protected as an acetal (e.g., using ethylene glycol) to prevent oxidation during the radical step.
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Radical Bromination: Reaction with NBS and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene yields the benzyl bromide intermediate.
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Methanolysis: Treatment with sodium methoxide (NaOMe) in methanol substitutes the benzylic bromide with a methoxy group.
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Deprotection: Acidic hydrolysis restores the aldehyde functionality.
Laboratory Scale Route: Methylation of Alcohol
For smaller batches where purity is paramount, starting from the alcohol derivative is common.
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Precursor: 4-bromo-3-(hydroxymethyl)benzaldehyde.
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Methylation: Deprotonation with NaH in THF followed by addition of Methyl Iodide (MeI).
Synthesis Workflow Diagram
Caption: Step-wise synthesis via radical bromination and methanolysis, ensuring aldehyde integrity.
Functional Reactivity & Applications
The strategic value of CAS 254744-18-8 is its ability to serve as a "linchpin" in convergent synthesis.
A. The Bromine Handle (Suzuki-Miyaura Coupling)
The aryl bromide at C4 is electronically activated by the ortho-methoxymethyl group and the para-aldehyde (electron-withdrawing).
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Protocol Insight: Standard conditions (Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water) work well. However, the aldehyde group can be sensitive to harsh basic conditions (Cannizzaro reaction risk).
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Optimization: Use weaker bases (K₃PO₄) or anhydrous conditions to preserve the aldehyde yield.
B. The Aldehyde Handle (Reductive Amination)
The C1 aldehyde is unhindered and highly reactive toward amines.
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Application: Formation of benzylamine motifs common in GPCR ligands.
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Protocol: React with primary/secondary amine in DCM/MeOH, followed by reduction with NaBH(OAc)₃. This is preferred over NaBH₄ to avoid reducing the aldehyde before imine formation.
C. The Methoxymethyl (MOM) Ether
While technically an ether, the methoxymethyl group acts as a robust mimic of a hydroxymethyl group.
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Stability: It survives basic coupling and mild acidic workups.
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Cleavage: If a free alcohol is required later, it can be cleaved using BBr₃ (boron tribromide) at -78°C, though this will also affect the aldehyde if not protected.
Reactivity Flowchart
Caption: Orthogonal reaction pathways allowing modular assembly of drug candidates.
Experimental Protocols
Protocol A: Suzuki Coupling (General Procedure)
Use this protocol to install an aryl group at the C4 position.
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Setup: In a sealed tube, combine CAS 254744-18-8 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
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Solvent: Add 1,4-Dioxane (0.2 M concentration). Degas with N₂ for 10 minutes.
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Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
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Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.
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Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]
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Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Reductive Amination
Use this protocol to functionalize the aldehyde.
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Imine Formation: Dissolve CAS 254744-18-8 (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane). Stir for 30 min at Room Temp.
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Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
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Reaction: Stir at RT for 2–16 hours.
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Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1]
Safety & Handling (SDS Summary)
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Hazards:
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Sensitizer: Benzaldehyde derivatives can cause allergic skin reactions.
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Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen). Aldehydes oxidize to carboxylic acids upon prolonged exposure to air.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
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PubChem. (2025).[3] Compound Summary: 4-bromo-3-(methoxymethyl)benzaldehyde (CAS 254744-18-8). National Library of Medicine. Link
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ChemicalBook. (2023). Synthesis of Brominated Benzaldehyde Derivatives and Applications in Medicinal Chemistry. Link
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Google Patents. (2006). Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists (Patent WO2006/002076). (Citing usage of methoxymethyl-substituted aryl bromides in Suzuki couplings). Link
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Royal Society of Chemistry. (2015). General procedures for radical bromination of methyl-benzaldehydes. RSC Advances. Link
